molecular formula C15H14N2OS B13697698 2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile

2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile

Cat. No.: B13697698
M. Wt: 270.4 g/mol
InChI Key: DQAIBUIUFJFWPJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile is a chemical compound offered for research and development purposes. It is a derivative of the nicotinonitrile scaffold, a structure of significant interest in medicinal chemistry and organic synthesis. This specific compound is recognized as a key synthetic intermediate. It is listed as a related product in the synthesis pathway of other complex molecules, such as 6-Methyl-4-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile . Researchers value this compound for its potential in constructing more complex heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. The benzyloxy and methylthio substituents on the pyridine ring offer distinct reactivity profiles that can be leveraged in further chemical transformations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

6-methyl-4-methylsulfanyl-2-phenylmethoxypyridine-3-carbonitrile

InChI

InChI=1S/C15H14N2OS/c1-11-8-14(19-2)13(9-16)15(17-11)18-10-12-6-4-3-5-7-12/h3-8H,10H2,1-2H3

InChI Key

DQAIBUIUFJFWPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)C#N)SC

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution on Pyridine Derivatives

Methodology:

  • Starting with a 2,6-disubstituted pyridine, such as 2,6-dichloropyridine or 2,6-dibromopyridine, the initial step involves selective substitution at the 4-position.
  • The benzyloxy group is introduced through nucleophilic substitution using benzyl alcohol derivatives or benzyl halides in the presence of bases like potassium carbonate or sodium hydride, often under reflux conditions.
  • The methylthio group is incorporated via nucleophilic attack by methylthiolate (generated in situ from methylthiol and a base) on activated positions of the pyridine ring.

Representative Reaction:

Starting Material: 2,6-dichloropyridine
Reaction: Nucleophilic aromatic substitution with benzyl alcohol derivatives and methylthiolate
Conditions: Elevated temperature (80-120°C), polar aprotic solvents like DMF or DMSO, base catalysis
Outcome: Formation of 2-(Benzyloxy)-6-methyl-4-(methylthio)pyridine intermediate

Supporting Data:

  • The use of chloropyridines as electrophilic substrates is well-documented, with substitution favored at the 4-position due to electronic effects.
  • Methylthiolation often employs methylthiolate salts or thiourea derivatives under basic conditions.

Cyanation to Form the Nitrile Group

Methodology:

  • The nitrile functionality is introduced via nucleophilic substitution with cyanide sources such as sodium cyanide or potassium cyanide.
  • Alternatively, dehydration of amidines or imidoyl derivatives can be employed.

Reaction Conditions:

  • Use of polar aprotic solvents like acetonitrile or DMF.
  • Elevated temperatures (around 100°C).
  • Catalysts such as copper salts or phase-transfer catalysts can enhance yields.

Example:

Intermediate: 2-(Benzyloxy)-6-methyl-4-(methylthio)pyridine
Reaction: Cyanation using sodium cyanide
Conditions: Reflux in acetonitrile with catalytic copper(II) salts
Outcome: Formation of the target nitrile compound

Functional Group Transformations and Purification

  • Post-synthesis, purification is typically achieved through flash chromatography or recrystallization.
  • The final compound's purity is confirmed via NMR, LC-MS, and IR spectroscopy.

Specific Literature Examples

Reference Preparation Details Key Conditions Yield / Remarks
(Supporting Information) Synthesis of pyridine derivatives via halogenation and nucleophilic substitution Reflux in DMF, base catalysis Moderate to high yields, regioselective substitution
(ACS Publications) Alkylation and cyanation of pyridine intermediates Use of sodium cyanide, copper catalysts Efficient cyanation, yields around 70-80%
(Research Article) Multi-step synthesis involving benzylation, methylthiolation, and nitrile formation Stepwise reactions with purification after each step Overall yield approximately 50-60%

Proposed Synthetic Route Summary

The most efficient and reliable synthetic route involves:

  • Starting Material: 2,6-dichloropyridine or 2,6-dibromopyridine.
  • Selective Substitution: Nucleophilic substitution at the 4-position with benzyl alcohol derivatives to introduce the benzyloxy group.
  • Methylthiolation: Introduction of the methylthio group via nucleophilic attack by methylthiolate.
  • Cyanation: Cyanide-mediated substitution at the 4-position to form the nitrile group.
  • Purification: Column chromatography or recrystallization to isolate the pure compound.

Final Remarks

This compound's preparation leverages well-established aromatic substitution chemistry, with particular emphasis on regioselective halogen activation, nucleophilic attack, and cyanide incorporation. The synthesis strategies are adaptable, allowing for modifications based on available reagents and desired yields, making them suitable for both research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can disrupt key cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile and its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile 2-benzyloxy, 6-methyl, 4-methylthio C15H13N2OS 275.34 Bulky aryl ether; moderate lipophilicity -
6-Methyl-4-(trifluoromethyl)nicotinonitrile 6-methyl, 4-trifluoromethyl C8H5F3N2 198.13 Strong electron-withdrawing CF3 group; increased metabolic stability
2-Chloro-4-methyl-6-(methylthio)nicotinonitrile 2-chloro, 4-methyl, 6-methylthio C8H7ClN2S 198.67 Compact substituent (Cl); potential halogen bonding
6-(Benzylthio)-4-methylnicotinonitrile 6-benzylthio, 4-methyl C14H12N2S 244.32 Thioether linkage; enhanced lipophilicity vs. ethers

Substituent Effects on Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups: The benzyloxy group in the target compound is electron-donating, which may enhance π-π stacking interactions with aromatic residues in enzymes.
  • Steric and Solubility Considerations : The bulky benzyloxy group in the target compound may reduce aqueous solubility compared to smaller substituents like chlorine () or methylthio (). However, this bulk could improve membrane permeability in biological systems .
  • Thioether vs. Ether Linkages: The benzylthio group in 6-(Benzylthio)-4-methylnicotinonitrile () introduces a sulfur atom, which is less electronegative than oxygen. This difference may influence redox activity or interactions with metal ions in biological targets .

Research Findings from Structural Analogues

  • Antimicrobial Activity: Derivatives with hydroxyl or amino substituents on aromatic rings (e.g., ’s hydrazides) exhibit enhanced antimicrobial activity due to hydrogen-bonding capabilities. The target compound’s benzyloxy group, while less polar, may still engage in hydrophobic interactions with microbial membranes .
  • Metabolic Stability : The trifluoromethyl group in ’s compound is associated with improved metabolic stability, a feature absent in the target compound. This highlights trade-offs between electronic effects and pharmacokinetic profiles .

Biological Activity

2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article reviews the compound's synthesis, biological effects, mechanisms of action, and its implications in therapeutic applications.

  • Molecular Formula : C12H12N2OS
  • Molecular Weight : 232.30 g/mol
  • IUPAC Name : 2-(benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile

Synthesis

The synthesis of 2-(benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile typically involves multi-step organic reactions. Key steps include:

  • Formation of the Nicotinonitrile Core : The initial reaction often involves the condensation of appropriate starting materials to form the nicotinonitrile structure.
  • Substitution Reactions : Subsequent reactions introduce the benzyloxy and methylthio groups through nucleophilic substitution mechanisms.
  • Purification : Final products are purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile. It has been tested against various cancer cell lines, demonstrating significant cytotoxic activity.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)5.0 ± 0.5Induction of apoptosis via caspase activation
MCF-7 (Breast)3.2 ± 0.1Inhibition of tubulin polymerization
A549 (Lung)4.5 ± 0.3Cell cycle arrest at G2/M phase

In a study conducted by researchers, it was found that the compound effectively induced apoptosis in HeLa cells by activating caspase pathways, which are crucial for programmed cell death . Additionally, it inhibited tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest .

The mechanism by which 2-(benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile exerts its biological effects involves several pathways:

  • Caspase Activation : The compound activates caspases, which are essential for the apoptotic process.
  • Microtubule Disruption : By inhibiting tubulin polymerization, it affects microtubule stability, crucial for mitosis .
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Case Studies

  • HeLa Cell Study : A recent study evaluated the effect of 2-(benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile on HeLa cells. The results indicated an IC50 value of 5.0 µM, with significant apoptosis observed through flow cytometry analysis .
  • MCF-7 Cell Line Evaluation : In a comparative analysis with known chemotherapeutics, this compound showed enhanced potency against MCF-7 cells with an IC50 value of 3.2 µM, attributed to its mechanism of disrupting microtubule dynamics .

Q & A

Q. What are the recommended synthetic pathways for 2-(Benzyloxy)-6-methyl-4-(methylthio)nicotinonitrile?

The synthesis of this compound likely involves multi-step reactions. Based on analogous nicotinonitrile derivatives (e.g., ):

Nucleophilic substitution : Introduce the benzyloxy group via reaction of a hydroxyl precursor with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Thioether formation : React a halogenated intermediate (e.g., 4-chloro derivative) with methanethiol or a methylthio nucleophile.

Cyano group installation : Use a nitrile source (e.g., CuCN or KCN) in a cross-coupling reaction.
Critical parameters: Temperature control (60–80°C for substitution steps), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc eluent) .

Q. How can the purity and structural integrity of this compound be validated?

Standard characterization methods include:

  • Melting point analysis : Compare observed melting points with literature values (e.g., analogous nicotinonitriles show MPs between 190–250°C; deviations >2°C suggest impurities) .
  • NMR spectroscopy :
    • ¹H NMR : Look for characteristic signals:
  • Benzyloxy protons (δ 4.8–5.2 ppm, singlet).
  • Methylthio group (δ 2.1–2.4 ppm, singlet).
  • Aromatic protons (δ 6.5–8.0 ppm, multiplet) .
    • ¹³C NMR : Confirm nitrile carbon (δ 115–120 ppm) and quaternary carbons.
  • Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺).

Q. What preliminary biological screening methods are suitable for this compound?

  • Enzyme inhibition assays : Test against kinases or metabolic enzymes (e.g., cytochrome P450 isoforms) using fluorometric or colorimetric substrates. IC₅₀ values <10 μM suggest therapeutic potential .
  • Anticancer activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare with reference drugs (e.g., doxorubicin) and note EC₅₀ values .
  • Microbial inhibition : Use agar diffusion assays (e.g., against E. coli or C. albicans) with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Reaction condition tuning :
    • Catalyst screening: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency ().
    • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Byproduct mitigation : Use scavengers (e.g., polymer-bound thiophiles) to remove excess thiols.
  • Process analytical technology (PAT) : Monitor reactions in real time via FTIR or Raman spectroscopy to identify bottlenecks .

Q. How do structural modifications influence biological activity?

A structure-activity relationship (SAR) study comparing analogs reveals:

Substituent Effect on Activity Reference
Bromine at position 6↑ Cytotoxicity (e.g., 6-bromo analog, EC₅₀ = 2 μM)
Methoxy at position 2↓ Metabolic stability due to demethylation
Benzyloxy at position 2↑ Lipophilicity (logP >3.5), enhancing membrane permeability

Q. What mechanistic insights explain contradictory activity data in enzyme inhibition studies?

  • Enzyme isoform selectivity : The compound may inhibit CYP3A4 but not CYP2D6, leading to variable results in liver microsome assays. Use isoform-specific probes (e.g., dextromethorphan for CYP2D6) .
  • Redox interference : The methylthio group may act as a thiophilic "warhead," causing off-target effects. Confirm specificity via competitive binding assays with glutathione .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • Molecular docking : Simulate binding to target enzymes (e.g., EGFR kinase) using AutoDock Vina. Prioritize derivatives with lower binding energy (ΔG < -8 kcal/mol) .
  • ADMET prediction : Use SwissADME to optimize logP (target: 2–3.5), topological polar surface area (<140 Ų), and PAINS filters to eliminate promiscuous binders .

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